2-Methoxyethyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that features a tetrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with a nitrile under mild conditions. This reaction is often catalyzed by copper(I) salts.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amidine or a guanidine derivative.
Coupling of the Tetrazole and Pyrimidine Rings: The tetrazole and pyrimidine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions (1).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methoxyethyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Due to its unique structural features, the compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine share the pyrimidine ring structure.
Uniqueness
2-Methoxyethyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the fusion of the tetrazole and pyrimidine rings, combined with the presence of the 2-fluorophenyl and 2-methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H16FN5O3 |
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Molecular Weight |
333.32 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16FN5O3/c1-9-12(14(22)24-8-7-23-2)13(10-5-3-4-6-11(10)16)21-15(17-9)18-19-20-21/h3-6,13H,7-8H2,1-2H3,(H,17,18,20) |
InChI Key |
UERDMGKXCMAXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3F)C(=O)OCCOC |
Origin of Product |
United States |
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